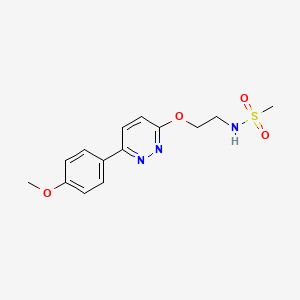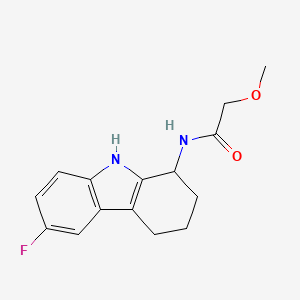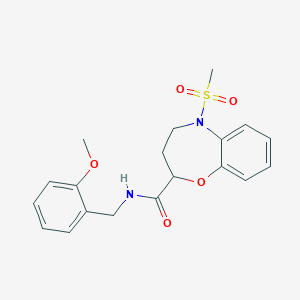
N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)methanesulfonamide is a synthetic organic compound that belongs to the class of pyridazine derivatives. Pyridazine compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a methoxyphenyl group attached to the pyridazine ring, which may contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)methanesulfonamide typically involves multiple steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or a diester.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted aryl halide reacts with the pyridazine core.
Attachment of the Oxyethyl Group: The oxyethyl group can be attached through an etherification reaction, where an appropriate alkylating agent reacts with the hydroxyl group on the pyridazine ring.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions ortho and para to the methoxy group on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Potential use in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)methanesulfonamide is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The methoxyphenyl group may enhance binding affinity to these targets, while the pyridazine core could play a role in modulating biological activity. Pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-(4-methoxyphenyl)pyridazin-3-yl)acetamide: Similar structure but with an acetamide group instead of a methanesulfonamide group.
N-(2-(4-methoxyphenyl)pyridazin-3-yl)benzenesulfonamide: Similar structure but with a benzenesulfonamide group instead of a methanesulfonamide group.
Uniqueness
N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)methanesulfonamide is unique due to the presence of both the methoxyphenyl and methanesulfonamide groups, which may confer distinct chemical and biological properties. These functional groups can influence the compound’s solubility, reactivity, and interaction with biological targets, potentially leading to unique therapeutic or industrial applications.
Propiedades
Fórmula molecular |
C14H17N3O4S |
|---|---|
Peso molecular |
323.37 g/mol |
Nombre IUPAC |
N-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethyl]methanesulfonamide |
InChI |
InChI=1S/C14H17N3O4S/c1-20-12-5-3-11(4-6-12)13-7-8-14(17-16-13)21-10-9-15-22(2,18)19/h3-8,15H,9-10H2,1-2H3 |
Clave InChI |
QMOQVZUVZDMIKL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-benzylpiperidin-1-yl)-N-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11230861.png)

![1-({4-[(3,5-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-2-ol](/img/structure/B11230870.png)

![5-Bromo-3-[2-(3,4-dimethylphenyl)hydrazinyl]indol-2-one](/img/structure/B11230881.png)

![6-chloro-4-[(4-methylphenyl)sulfonyl]-N-phenyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11230889.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-(4-methoxyphenyl)piperidine-3-carboxamide](/img/structure/B11230892.png)
![N-(4-acetylphenyl)-2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11230899.png)
![N-(3-acetylphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B11230902.png)
![4-[(4-methoxyphenyl)sulfonyl]-N-(4-methylbenzyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11230906.png)
![N-(4-methylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide](/img/structure/B11230915.png)
![2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide](/img/structure/B11230921.png)
![N-(2-Fluorophenyl)-2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide](/img/structure/B11230925.png)
